(2Z)-2-(3,4-dimethoxyphenyl)-3-(3-phenyl-2,1-benzoxazol-5-yl)prop-2-enenitrile
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Overview
Description
The compound (2Z)-2-(3,4-dimethoxyphenyl)-3-(3-phenyl-2,1-benzoxazol-5-yl)prop-2-enenitrile is a synthetic organic molecule characterized by its complex structure, which includes a benzoxazole ring, a phenyl group, and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available starting materials such as 3,4-dimethoxybenzaldehyde and 3-phenyl-2,1-benzoxazole.
Condensation Reaction: The key step involves a condensation reaction between 3,4-dimethoxybenzaldehyde and 3-phenyl-2,1-benzoxazole in the presence of a base such as sodium hydroxide or potassium carbonate. This reaction forms the intermediate compound.
Formation of the Nitrile Group: The intermediate is then subjected to a dehydration reaction using reagents like phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to introduce the nitrile group, resulting in the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for the condensation and dehydration steps, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of the nitrile group to an amine can be achieved using hydrogenation catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid (HNO3) or bromine (Br2).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: Pd/C under hydrogen gas or LiAlH4 in anhydrous ether.
Substitution: HNO3 for nitration, Br2 in the presence of a Lewis acid for bromination.
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes from the methoxy groups.
Reduction: Conversion of the nitrile group to a primary amine.
Substitution: Introduction of nitro or halogen groups on the aromatic rings.
Scientific Research Applications
Chemistry
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules, particularly those containing benzoxazole and nitrile functionalities.
Catalysis: It may be used as a ligand in catalytic reactions due to its ability to coordinate with metal centers.
Biology
Biochemical Studies: Used in studies to understand the interaction of nitrile-containing compounds with biological systems.
Medicine
Therapeutic Agents: Investigated for potential use in developing new medications, particularly those targeting specific enzymes or receptors.
Industry
Materials Science: Utilized in the development of new materials with specific electronic or optical properties.
Chemical Manufacturing: Employed as a building block in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism by which (2Z)-2-(3,4-dimethoxyphenyl)-3-(3-phenyl-2,1-benzoxazol-5-yl)prop-2-enenitrile exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The benzoxazole ring and nitrile group are key functional groups that can participate in hydrogen bonding, π-π interactions, and other non-covalent interactions with biological macromolecules.
Comparison with Similar Compounds
Similar Compounds
(2Z)-2-(3,4-dimethoxyphenyl)-3-(2-phenyl-2,1-benzoxazol-5-yl)prop-2-enenitrile: Similar structure but with a different substitution pattern on the benzoxazole ring.
(2Z)-2-(3,4-dimethoxyphenyl)-3-(3-phenyl-1,2-benzoxazol-5-yl)prop-2-enenitrile: Similar structure but with a different isomer of the benzoxazole ring.
Uniqueness
The unique combination of the benzoxazole ring, phenyl group, and nitrile group in (2Z)-2-(3,4-dimethoxyphenyl)-3-(3-phenyl-2,1-benzoxazol-5-yl)prop-2-enenitrile provides distinct chemical and physical properties. This makes it particularly valuable in applications requiring specific interactions with biological targets or unique material properties.
Properties
IUPAC Name |
(Z)-2-(3,4-dimethoxyphenyl)-3-(3-phenyl-2,1-benzoxazol-5-yl)prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N2O3/c1-27-22-11-9-18(14-23(22)28-2)19(15-25)12-16-8-10-21-20(13-16)24(29-26-21)17-6-4-3-5-7-17/h3-14H,1-2H3/b19-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHNNUVDWFDBMLZ-XDHOZWIPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=CC2=CC3=C(ON=C3C=C2)C4=CC=CC=C4)C#N)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C(=C/C2=CC3=C(ON=C3C=C2)C4=CC=CC=C4)/C#N)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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